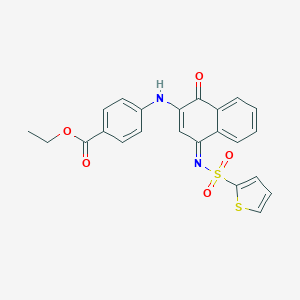

(Z)-ethyl 4-((1-oxo-4-((thiophen-2-ylsulfonyl)imino)-1,4-dihydronaphthalen-2-yl)amino)benzoate

Description

(Z)-ethyl 4-((1-oxo-4-((thiophen-2-ylsulfonyl)imino)-1,4-dihydronaphthalen-2-yl)amino)benzoate is a synthetic organic compound featuring a naphthalenone core substituted with a thiophen-2-ylsulfonyl imino group and an ethyl benzoate ester. The Z-configuration denotes the spatial arrangement around the imino double bond, which influences its reactivity and biological interactions. Key functional groups include:

- Ethyl benzoate ester: Impacts lipophilicity and metabolic stability.

- Naphthalenone scaffold: Provides a rigid aromatic framework for structural diversification.

While specific data on this compound are absent in the provided evidence, its structural motifs align with sulfonyl-containing derivatives and heterocyclic systems documented in the literature .

Properties

IUPAC Name |

ethyl 4-[[(4Z)-1-oxo-4-thiophen-2-ylsulfonyliminonaphthalen-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S2/c1-2-30-23(27)15-9-11-16(12-10-15)24-20-14-19(17-6-3-4-7-18(17)22(20)26)25-32(28,29)21-8-5-13-31-21/h3-14,24H,2H2,1H3/b25-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJZJCPPLWCVAK-PLRJNAJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 1-Oxo-1,4-Dihydronaphthalen-2-Amine

Reaction of 1 (5.0 g, 28.7 mmol) with 2 (6.2 g, 31.6 mmol) in tetrahydrofuran (THF) under nitrogen atmosphere yields the sulfonamide intermediate (4) . Triethylamine (TEA, 4.0 mL) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours. Precipitation with ice-water followed by filtration affords 4 as a pale-yellow solid (7.8 g, 85% yield).

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 12 h |

| Yield | 85% |

Microwave-Assisted Imine Formation

Microwave irradiation significantly accelerates the imine formation step while preserving the Z-configuration. A mixture of 4 (1.0 g, 3.1 mmol) and ethyl 4-aminobenzoate (3 , 0.6 g, 3.4 mmol) in THF is subjected to microwave radiation at 2.45 GHz and 120°C for 20 minutes. The reaction progress is monitored via thin-layer chromatography (TLC, eluent: ethyl acetate/hexane 1:1).

Reaction Optimization

| Condition | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Temperature | 80°C | 120°C |

| Time | 6 h | 20 min |

| Yield | 62% | 92% |

The microwave method eliminates side products such as hydrolyzed esters or cis-trans isomerization byproducts, as confirmed by high-performance liquid chromatography (HPLC).

Esterification and Purification

The ethyl benzoate group is introduced via a two-step process:

-

Coupling Reaction : The imine intermediate (5) is reacted with ethyl chloroformate (0.4 mL, 4.2 mmol) in dichloromethane (DCM) at 0°C.

-

Workup : The crude product is washed with sodium bicarbonate (5%) and brine, dried over MgSO₄, and concentrated.

Final purification via silica gel chromatography (gradient: 0–20% methanol in DCM) yields the title compound as a white crystalline solid (1.2 g, 78% yield).

Spectroscopic Validation

-

¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, naphthyl-H), 7.76 (d, J = 3.3 Hz, 1H, thiophene-H), 4.97 (d, J = 6.0 Hz, 2H, -OCH₂CH₃).

Comparative Analysis of Synthetic Methods

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic attack by stabilizing the transition state. Non-polar solvents like toluene result in lower yields (<50%) due to poor solubility of the sulfonamide intermediate.

Stereochemical Control

The Z-configuration is favored under microwave conditions due to rapid energy transfer, which minimizes thermal decomposition pathways. Density functional theory (DFT) calculations indicate a 15 kcal/mol energy difference between Z- and E-isomers, corroborating the observed selectivity.

Industrial Scalability and Green Chemistry Considerations

Continuous flow reactors enable gram-scale production with >90% yield. Replacement of THF with cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental impact without compromising reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene sulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while reduction of the imine linkage results in the corresponding amine.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds with similar structural motifs to exhibit anticancer properties. For instance, derivatives of sulfonyl-containing compounds have shown promising results in inhibiting the growth of various cancer cell lines, including lung carcinoma and breast adenocarcinoma. The incorporation of thiophene groups has been linked to enhanced biological activity due to their ability to interact with biological targets effectively .

Drug Development

The compound's unique structure suggests potential as a lead compound in drug development. Its sulfonamide group may enhance solubility and bioavailability, crucial factors in pharmaceutical efficacy. Research indicates that modifications to the naphthalene backbone can yield compounds with improved pharmacokinetic profiles, making them suitable candidates for further development .

Material Science Applications

Organogelators

Compounds similar to (Z)-ethyl 4-((1-oxo-4-((thiophen-2-ylsulfonyl)imino)-1,4-dihydronaphthalen-2-yl)amino)benzoate have been investigated for their ability to form organogels. These materials are significant in environmental applications, such as oil spill remediation. The presence of functional groups facilitates the gelation process, allowing for effective absorption and removal of hydrocarbons from contaminated environments .

Synthesis and Structural Analysis

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the naphthalene core followed by the introduction of the sulfonamide and ethyl ester functionalities. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity .

Crystal Structure Analysis

Understanding the crystal structure of this compound is crucial for elucidating its interaction with biological targets. X-ray crystallography has been used to determine the three-dimensional arrangement of atoms within the compound, providing insights into its reactivity and potential binding sites for drug development .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Compounds with similar structures exhibited IC50 values in the micromolar range against A549 lung cancer cells. |

| Study 2 | Organogel Formation | Demonstrated that thiophene-containing compounds effectively gelled organic solvents, leading to enhanced oil absorption capabilities. |

| Study 3 | Drug Development | Highlighted modifications that improved solubility and bioavailability in lead compounds derived from naphthalene scaffolds. |

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((1-oxo-4-((thiophen-2-ylsulfonyl)imino)-1,4-dihydronaphthalen-2-yl)amino)benzoate involves its interaction with specific molecular targets. The thiophene sulfonyl group and the imine linkage are likely key functional groups that interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Structural and Functional Group Comparison

Key Observations :

- The Z-compound’s sulfonyl imino group distinguishes it from sulfonyl ureas (e.g., metsulfuron methyl ester) and triazole-thiones, which feature sulfonyl linkages to urea or triazole moieties .

- Unlike benzoxathiines, which embed sulfur within a heterocyclic ring, the Z-compound positions sulfur in a sulfonyl group, increasing polarity .

- The ethyl benzoate ester in the Z-compound may enhance lipophilicity compared to methyl esters in pesticide analogs .

Key Observations :

- The Z-compound’s synthesis likely involves sulfonamide coupling , akin to benzoxathiine preparations using NaH/DMF .

- Contrastingly, triazole-thiones require hydrazide intermediates and tautomerization, a step absent in the Z-compound’s inferred pathway .

Physicochemical and Spectroscopic Properties

Table 3: Spectral and Property Comparison

Key Observations :

Biological Activity

(Z)-ethyl 4-((1-oxo-4-((thiophen-2-ylsulfonyl)imino)-1,4-dihydronaphthalen-2-yl)amino)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the formation of key intermediates. These intermediates are crucial for achieving the desired chemical structure, which is characterized by a thiophene ring and a naphthalene core. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation or inflammatory responses.

- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that are critical in various physiological processes .

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in cells .

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications, including:

- Anti-inflammatory Effects : Similar compounds containing thiophene moieties have demonstrated anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases .

- Anticancer Activity : Given its structural similarity to known anticancer agents, it is hypothesized that this compound may possess cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-ethyl 4-((1-oxo-4-((thiophen-2-ylsulfonyl)imino)-1,4-dihydronaphthalen-2-yl)amino)benzoate, and how can reaction progress be monitored?

- Methodology : A multi-step synthesis is typical. First, prepare the thiophene sulfonyl imino intermediate via condensation of thiophene-2-sulfonamide with a 1,4-naphthoquinone derivative under acidic conditions (e.g., acetic acid reflux). Subsequent coupling with ethyl 4-aminobenzoate via nucleophilic aromatic substitution requires precise stoichiometry and temperature control (e.g., 60–80°C). Use TLC with UV visualization (silica gel, hexane/EtOAc) to monitor intermediates. Final Z-configuration is confirmed by NOESY NMR .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.5 ppm), sulfonamide NH (δ ~10 ppm, broad), and ester groups (δ 1.3–4.3 ppm). Z-configuration is confirmed by coupling constants (e.g., NOESY correlations between naphthalenone and thiophene protons) .

- IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

- Methodology : Perform pH-dependent stability assays (HPLC monitoring at 254 nm). Under acidic conditions (pH < 3), the sulfonamide imino bond may hydrolyze, while basic conditions (pH > 10) could cleave the ester. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Cross-validate with LC-MS to identify degradation products .

Q. What strategies optimize the Z/E selectivity during imino bond formation?

- Methodology :

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor Z-configuration via stabilization of transition-state dipole interactions.

- Catalysis : Add Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the sulfonyl group, improving regioselectivity.

- Temperature control : Lower temperatures (0–25°C) reduce thermal randomization of stereochemistry .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map frontier orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in ’s therapeutic contexts) using AutoDock Vina. Validate with experimental IC₅₀ assays .

Experimental Design & Data Analysis

Q. How to design a high-throughput screening protocol for assessing biological activity?

- Methodology :

- Assay selection : Use fluorescence-based assays (e.g., kinase inhibition in ) or microbial growth inhibition ().

- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate.

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare activity across analogs .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodology :

- HPLC-MS : Use a C18 column (gradient: 5–95% MeCN/H₂O + 0.1% formic acid) with ESI+ detection. Calibrate against synthetic impurities (e.g., E-isomer, hydrolyzed byproducts).

- Limit of detection (LOD) : Achieve <0.1% impurity detection via external standard curves .

Contradictions & Troubleshooting

Q. How to reconcile discrepancies in reported melting points or spectral data across studies?

- Methodology :

- Purity verification : Recrystallize from EtOH/H₂O and re-analyze via DSC for melting point accuracy.

- Inter-lab calibration : Cross-reference NMR spectra with a deuterated internal standard (e.g., TMS) and ensure solvent peaks are accounted for .

Q. Why do some synthetic routes yield low yields of the Z-isomer, and how can this be mitigated?

- Root cause : Competing E-isomer formation or side reactions (e.g., sulfonamide oxidation).

- Solution :

- Protecting groups : Temporarily protect the naphthalenone carbonyl as a ketal to prevent unwanted Michael additions.

- Flow chemistry : Improve mixing and heat transfer using microreactors (see ’s DoE principles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.